3-keto-20(S)-Protopanaxatriol
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Overview
Description
3-keto-20(S)-Protopanaxatriol is a derivative of ginsenosides, which are the active components found in ginseng. This compound is a type of triterpenoid saponin and is known for its various pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-keto-20(S)-Protopanaxatriol typically involves the microbial transformation of ginsenosides. Microorganisms such as Rhodococcus and Streptomyces are often used to catalyze the conversion of ginsenosides to this compound through a series of oxidation and hydrolysis reactions .
Industrial Production Methods
Industrial production of this compound involves the use of bioreactors where specific strains of microorganisms are cultured under controlled conditions. The process includes the fermentation of ginsenosides, followed by extraction and purification of the desired compound .
Chemical Reactions Analysis
Types of Reactions
3-keto-20(S)-Protopanaxatriol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which may exhibit different pharmacological properties .
Scientific Research Applications
3-keto-20(S)-Protopanaxatriol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other triterpenoid compounds.
Biology: Studied for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating cancer, inflammation, and neurodegenerative diseases.
Industry: Utilized in the production of health supplements and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-keto-20(S)-Protopanaxatriol involves its interaction with various molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in inflammatory and apoptotic pathways.
Pathways Involved: It modulates signaling pathways such as the NF-κB and MAPK pathways, leading to anti-inflammatory and anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
Protopanaxadiol: Another ginsenoside derivative with similar pharmacological properties.
Protopanaxatriol: A closely related compound with slight structural differences.
Ginsenoside Rg3: Known for its anti-cancer properties.
Uniqueness
3-keto-20(S)-Protopanaxatriol is unique due to its specific structural modifications, which confer distinct pharmacological activities compared to other ginsenoside derivatives .
Properties
IUPAC Name |
(8R,10R,14R)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O4/c1-18(2)10-9-13-30(8,34)19-11-15-28(6)24(19)20(31)16-22-27(5)14-12-23(33)26(3,4)25(27)21(32)17-29(22,28)7/h10,19-25,31-34H,9,11-17H2,1-8H3/t19?,20?,21?,22?,23?,24?,25?,27-,28-,29-,30+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCBCKBYTHZQGZ-QFBBNHBNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)(C1CC[C@@]2(C1C(CC3[C@]2(CC(C4[C@@]3(CCC(C4(C)C)O)C)O)C)O)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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